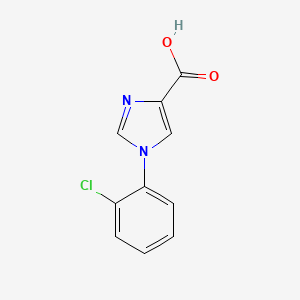

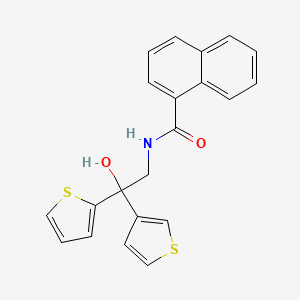

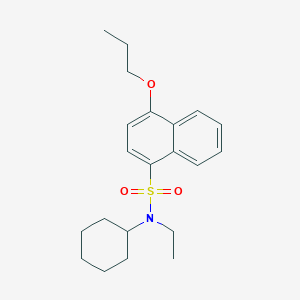

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

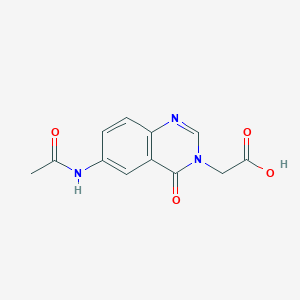

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-Nap, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. TH-Nap has been studied for its unique properties and potential applications in various fields, including medicine and biochemistry.

科学的研究の応用

Metal Complex Synthesis

The synthesis and characterization of Ni(II) and Pd(II) complexes using thiophene-appended Schiff base ligands demonstrate the application of similar naphthamide derivatives in creating metal-organic frameworks with potential electrochemical and photophysical properties. These complexes are synthesized by condensation reactions and characterized by X-ray crystallography and DFT calculations, indicating their structural and electronic configurations suitable for various applications in catalysis and material science (Kundu, Pramanik, Mondal, & Mondal, 2016).

Biodesulfurization

The biodesulfurization capabilities of Mycobacterium phlei WU-F1 on naphthothiophene derivatives highlight the potential of using specific bacterial strains to remove sulfur from fossil fuels. This research demonstrates how certain microorganisms can specifically target and break down sulfur-containing organic molecules, suggesting a pathway for environmentally friendly desulfurization processes (Furuya, Kirimura, Kino, & Usami, 2001).

Cognitive Enhancing Agents

Research on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including naphthalene and thiophene derivatives, explores their antiamnestic (AA) and antihypoxic (AH) activities. This study indicates the potential of these compounds in developing treatments for cognitive impairments, showcasing the broad applications of naphthamide derivatives in neurological research (Ono et al., 1995).

DNA Interaction Studies

The synthesis of Schiff base ligands and their metal complexes, including studies on their interaction with DNA, reveals the application of naphthamide derivatives in understanding the molecular basis of DNA-ligand interactions. These insights are crucial for drug design and the development of new therapeutic agents targeting genetic material (Kurt, Temel, Atlan, & Kaya, 2020).

Fluorescence Sensing

A naphthalene-thiophene hybrid molecule acting as a molecular AND logic gate for detecting Zn2+ and OAc- ions through fluorescence signals illustrates the application of naphthamide derivatives in sensor technology. This capability to detect specific ions at low concentrations paves the way for developing sensitive diagnostic tools and environmental monitoring sensors (Karak et al., 2013).

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(18-8-3-6-15-5-1-2-7-17(15)18)22-14-21(24,16-10-12-25-13-16)19-9-4-11-26-19/h1-13,24H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGUMMQLFCANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

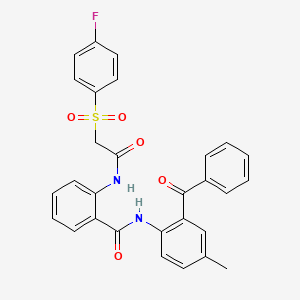

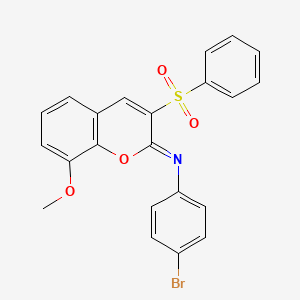

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)

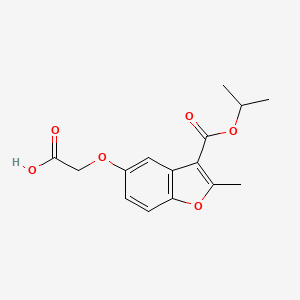

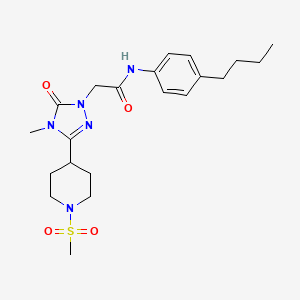

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)